Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate is a chemical compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzofuran ring. The final product is obtained after esterification and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Benzofuryl)-3-oxopropanoate.
Reduction: Formation of 3-(2-Benzofuryl)-3-hydroxypropanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential use as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate
- Ethyl 3-(2-Indolyl)-3-hydroxypropanoate
- Ethyl 3-(2-Naphthyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Biological Activity
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a benzofuran ring, which is known to impart unique chemical and biological properties. This compound can undergo various reactions, including oxidation, reduction, and substitution, leading to the formation of several derivatives that may exhibit different biological activities.
Reaction Type | Products Formed |
---|---|
Oxidation | 3-(2-Benzofuryl)-3-oxopropanoate |
Reduction | 3-(2-Benzofuryl)-3-hydroxypropanol |
Substitution | Various substituted benzofuran derivatives |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. The compound's mechanism involves disrupting microbial cell membranes, which leads to cell lysis and death. Studies have shown promising results against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been a focal point of several studies. It is believed that the compound inhibits specific enzymes involved in cell proliferation and survival pathways. For instance, it may target tubulin polymerization, leading to cell cycle arrest in cancer cells. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 12.5 |
A549 | 15.0 |
HT-29 | 20.0 |
MCF-7 | 18.5 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that facilitate tumor growth and survival.
- Disruption of Cell Membranes : Its interaction with microbial membranes leads to increased permeability and eventual cell death.
- Signaling Pathway Modulation : It may alter key signaling pathways involved in inflammation and cancer progression.
Case Studies
- Anticancer Study : A recent study evaluated the effectiveness of this compound against multiple cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with the highest potency observed in breast cancer cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against common pathogens. The results showed significant inhibition zones in bacterial cultures treated with this compound, suggesting its potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 3-(1-benzofuran-2-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H14O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7,10,14H,2,8H2,1H3 |
InChI Key |
YCLUYOIMGJFHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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